molecular formula C11H13BrO3 B14419418 2-Bromopropyl 4-methoxybenzoate CAS No. 80638-98-8

2-Bromopropyl 4-methoxybenzoate

Cat. No.: B14419418
CAS No.: 80638-98-8
M. Wt: 273.12 g/mol
InChI Key: LVNPYBCCHXHYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopropyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-bromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromopropyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: 4-Methoxybenzyl alcohol and 2-bromopropanol.

    Hydrolysis: 4-Methoxybenzoic acid and 2-bromopropanol.

Scientific Research Applications

2-Bromopropyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromopropyl 4-methoxybenzoate largely depends on its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophilic attack at the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopropyl 4-methoxybenzoate is unique due to the presence of both a bromopropyl group and a methoxybenzoate moiety.

Properties

CAS No.

80638-98-8

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-bromopropyl 4-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

LVNPYBCCHXHYOU-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.